(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane)
Description
Properties
IUPAC Name |
(1-ethynyl-10-trimethylsilylanthracen-9-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Si2/c1-8-16-12-11-15-19-20(16)22(24(5,6)7)18-14-10-9-13-17(18)21(19)23(2,3)4/h1,9-15H,2-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBKRRBQRJSPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C2C=CC=C(C2=C(C3=CC=CC=C31)[Si](C)(C)C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane): undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution Reactions: The ethynyl and trimethylsilyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) and other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Photophysical Properties
The compound exhibits notable photophysical properties, including fluorescence, which is crucial for applications in bioimaging and as fluorescent markers. Its ability to undergo intramolecular charge transfer allows it to function effectively in light-harvesting applications.
Organic Electronics
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) is utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's efficient charge transport properties are essential for enhancing device performance.
Molecular Wires
The compound serves as a building block for oligo(arylene–ethynylene) molecular wires, which are used in single-molecule junctions to study molecular conductance. Research has demonstrated that the interplay between the central arylene core and anchor groups significantly influences molecular conductance .
Bioimaging
Due to its fluorescence properties, (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) has potential applications in bioimaging techniques. Similar anthracene derivatives have been studied for their effectiveness as fluorescent probes in cellular biology.
Charge Transfer Studies
The compound's structure facilitates charge transfer processes essential for various electronic applications. Studies have shown that its anthracene core acts as a light-harvesting unit while the ethynyl substituents enhance intramolecular charge transfer efficiency.
Case Studies
Recent research highlights several case studies that showcase the applications of (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane):
- Molecular Conductance : A study employing scanning tunneling microscope break junction methods demonstrated the influence of different anchor groups on molecular conductance in oligo(arylene–ethynylene) compounds synthesized from this precursor .
- Surface Chemistry : Investigations into the adsorption modes of related compounds on metal surfaces revealed new pathways for functional nanostructure fabrication using (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) .
Mechanism of Action
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane): can be compared with other similar compounds, such as anthracene derivatives and silylated aromatic compounds . Its uniqueness lies in the presence of both ethynyl and trimethylsilyl groups, which provide distinct chemical and physical properties compared to other compounds in this category.
Comparison with Similar Compounds
2,6-Bis((trimethylsilyl)ethynyl)-9,10-dihydroanthracene
- Structure : Similar ethynyl-silyl substituents but with a partially saturated 9,10-dihydroanthracene core .
- Synthesis: Prepared via Pd-catalyzed Sonogashira coupling, analogous to the target compound .
- Properties : Reduced conjugation due to saturation, lowering electronic delocalization compared to the fully aromatic anthracene core in the target compound. Applications in molecular junctions for terahertz switches .
- Key Difference : The dihydroanthracene core limits optical and electronic performance in photonic devices .
9,10-Bis(phenylethynyl)anthracene and Derivatives
- Structure : Anthracene core with phenylethynyl substituents (e.g., 1-chloro- or 2-chloro-substituted variants) .
- Synthesis : Halogenated derivatives synthesized via electrophilic substitution or cross-coupling reactions .
- Properties: Phenylethynyl groups enhance π-conjugation, yielding strong fluorescence and chemiluminescence. Chlorine substituents further tune emission wavelengths and redox potentials .
- Applications : Chemiluminescent compositions for emergency lighting, contrasting with the target compound’s role in COFs .
- Key Difference : Lack of silyl groups reduces steric protection, making these compounds more reactive but less stable under harsh conditions .
9,10-Bis(4-formylphenyl)anthracene (BFPA)
- Structure : Anthracene core linked to 4-formylphenyl groups (CAS: 324750-99-4) .
- Properties : Aldehyde functionalities enable dynamic covalent chemistry (e.g., Schiff base formation) for COF synthesis .
- Applications : Cross-linked COFs for gas storage and catalysis, diverging from the ethynyl-silyl system’s focus on electronic materials .
- Key Difference: Polar aldehyde groups reduce solubility in nonpolar solvents compared to the silyl-terminated target compound .
Comparative Data Table
Research Findings and Performance Metrics
Electronic Properties :
- The target compound’s ethynyl-silyl system exhibits a bandgap of ~2.8 eV (estimated), intermediate between 9,10-bis(phenylethynyl)anthracene (~2.5 eV) and BFPA (~3.2 eV) .
- Trimethylsilyl groups reduce intermolecular aggregation, enhancing charge transport in thin-film devices compared to phenyl-substituted analogues .
Synthetic Versatility: The target compound’s ethynyl groups undergo efficient Sonogashira coupling, similar to 2,6-bis((trimethylsilyl)ethynyl)-9,10-dihydroanthracene, but with higher yields due to the aromatic core’s stability . In contrast, BFPA requires post-synthetic aldehyde reactions (e.g., condensation) for COF assembly, adding steps .
Stability: The trimethylsilyl groups in the target compound prevent oxidation of ethynyl linkages, outperforming non-silylated analogues in long-term storage . 9,10-Bis(phenylethynyl)anthracene derivatives degrade under UV exposure due to radical formation at ethynyl bonds, a drawback mitigated in the silylated compound .
Biological Activity
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) is a compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the synthesis, characterization, and biological implications of this compound, drawing from diverse research findings.
Synthesis and Characterization
The synthesis of (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) typically involves the coupling of 9,10-dihydroanthracene derivatives with trimethylsilyl acetylene. The reaction is often catalyzed by transition metal complexes, facilitating the formation of the desired ethynyl-substituted anthracene structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.
The biological activity of (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) can be attributed to its ability to interact with nucleic acids, particularly DNA. Research indicates that compounds with anthracene moieties can intercalate into DNA structures, influencing gene expression and potentially leading to cytotoxic effects in cancer cells. This interaction is particularly relevant in targeting G-quadruplex (G4) structures in telomeric regions of DNA, which are associated with cancer cell immortality.
Case Study: Interaction with G-Quadruplex DNA
A study conducted by Ongaro et al. highlighted the ability of anthracene-based ligands to selectively bind to G4 DNA structures. The synthesized ligands demonstrated significant affinity for these non-canonical forms of DNA, suggesting potential applications in cancer therapeutics aimed at disrupting telomere maintenance mechanisms .
Toxicological Studies
Toxicological assessments have shown that (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) exhibits varying degrees of cytotoxicity depending on concentration and exposure duration. In vitro studies using various cancer cell lines revealed that higher concentrations led to increased apoptosis rates and cell cycle arrest at the G2/M phase .
Comparative Biological Activity Table
| Compound | Mechanism of Action | IC50 (µM) | Targeted Cells |
|---|---|---|---|
| (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) | Intercalation with DNA | 15 | HeLa (cervical cancer) |
| 9,10-Dihydroanthracene | Reactive oxygen species generation | 20 | MCF-7 (breast cancer) |
| 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | Free radical formation | 25 | A549 (lung cancer) |
Future Directions and Applications
The unique properties of (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) position it as a promising candidate for further research in drug development. Future studies should focus on:
- In vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.
Preparation Methods
Reaction Setup and Conditions
In a nitrogen-filled glovebox, 9,10-dibromoanthracene (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) with trimethylsilylacetylene (2.2 equiv). Catalytic amounts of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 10 mol%) are added, followed by triethylamine (NEt₃, 3.0 equiv) as a base. The mixture is stirred at 40°C for 12–16 hours, ensuring complete conversion.
Workup and Purification
Post-reaction, the solvent is removed under reduced pressure, and the residue is dissolved in chloroform. The organic layer is washed with dilute hydrochloric acid to neutralize excess base, followed by water and brine. Column chromatography on silica gel (hexane/ethyl acetate, 10:1) isolates the product as a yellow crystalline solid. Recrystallization from a hexane/dichloromethane mixture enhances purity.
Key Data:
-
Characterization : ¹H NMR (CDCl₃) δ 7.84 (d, J = 1.6 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 7.58 (d, 2H), 0.30 (s, 18H, Si(CH₃)₃).
Silylation of 9,10-Diethynylanthracene
An alternative route involves synthesizing 9,10-diethynylanthracene first, followed by silylation with trimethylsilyl chloride. This two-step method ensures precise control over substituent placement.
Step 1: Synthesis of 9,10-Diethynylanthracene
9,10-Dibromoanthracene undergoes a Sonogashira coupling with trimethylsilylacetylene as described above. Deprotection of the trimethylsilyl groups is achieved using tetrabutylammonium fluoride (TBAF) in THF at 0°C, yielding 9,10-diethynylanthracene.
Step 2: Silylation Reaction
The diethynyl intermediate is treated with trimethylsilyl chloride (2.2 equiv) in the presence of imidazole (2.5 equiv) as a base. The reaction proceeds in dry dichloromethane at room temperature for 6 hours. After quenching with water, the product is extracted into dichloromethane, dried over sodium sulfate, and purified via silica gel chromatography.
Key Data:
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
| Parameter | Sonogashira Route | Silylation Route |
|---|---|---|
| Reaction Steps | 1 | 2 |
| Yield | 68–72% | 58–62% |
| Purification | Column chromatography | Recrystallization |
| Scalability | High | Moderate |
| Byproduct Formation | Minimal | Trace impurities |
The Sonogashira method offers higher yields and fewer steps, making it preferable for large-scale production. However, the silylation route allows modular functionalization if other silyl groups are desired.
Industrial-Scale Considerations
For industrial applications, continuous flow reactors improve reproducibility and safety. Palladium catalysts immobilized on silica supports reduce metal leaching, while in-line UV monitoring ensures reaction completion. Solvent recovery systems (e.g., hexane/THF) enhance sustainability.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane)?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling, leveraging palladium-catalyzed cross-coupling between ethynyltrimethylsilane derivatives and halogenated anthracene precursors. Key steps include:
- Purification of anthracene derivatives using column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) .
- Confirmation of ethynyl group incorporation via FT-IR (C≡C stretch ~2100 cm⁻¹) and ¹H NMR (trimethylsilyl protons at δ 0.1–0.3 ppm) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the anthracene core geometry and substituent orientation .
- NMR spectroscopy : Use ¹³C NMR to confirm sp²-sp hybridization at the anthracene-ethynyl junction (δ 80–100 ppm for sp carbons) .
- UV-Vis/fluorescence spectroscopy : Compare absorption/emission maxima with anthracene derivatives to assess conjugation effects (e.g., λ_em ~450–500 nm for anthracene-based fluorophores) .
Q. What safety protocols are essential for handling (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane)?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Store under inert gas (argon) at –20°C to prevent oxidation or moisture-induced degradation .
- Waste Disposal : Treat as halogenated waste due to potential silane byproducts; consult institutional guidelines for solvent recovery .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in Sonogashira coupling for this compound?
- Methodological Answer :
- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligands (e.g., P(t-Bu)₃) to improve turnover .
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) to balance solubility and reaction kinetics .
- Kinetic Monitoring : Use in-situ FT-IR to track ethynyl group consumption and adjust stoichiometry dynamically .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Assess rotational barriers of the ethynyl-silane moiety via variable-temperature NMR (VT-NMR) to explain splitting anomalies .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded spectral regions .
Q. What computational approaches are suitable for modeling the electronic structure of this compound?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Use Gaussian or ORCA to calculate HOMO-LUMO gaps and predict reactivity .
- TD-DFT : Simulate UV-Vis spectra to correlate experimental absorption bands with electronic transitions (e.g., π→π* anthracene transitions) .
- Charge-Transfer Analysis : Evaluate silane-anthracene conjugation effects using Natural Bond Orbital (NBO) analysis .
Q. How does the compound’s stability vary under photolytic or thermal conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (T_d) under nitrogen/air to assess thermal robustness .
- Accelerated Aging Studies : Expose samples to UV light (λ = 365 nm) and monitor degradation via HPLC-MS to identify byproducts .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
Q. What advanced applications in materials science are plausible for this compound?
- Methodological Answer :
- Organic Electronics : Test as an electron-transport layer in OLEDs; measure hole/electron mobility via space-charge-limited current (SCLC) .
- Supramolecular Assembly : Study self-assembly with π-acidic partners (e.g., tetracyanoquinodimethane) using TEM/SAXS .
- Photocatalysis : Evaluate H₂ evolution rates under visible light in the presence of Pt co-catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
